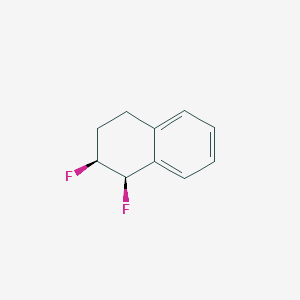
(1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene is a chiral compound with two fluorine atoms attached to the first and second carbon atoms of a tetrahydronaphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound using chiral catalysts. For example, the CBS asymmetric reduction reaction can be employed, where a chiral boron catalyst is used to achieve the desired stereochemistry . The reaction conditions typically involve the use of borine tetrahydrofuran or borine N,N-diethylaniline as reducing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric reduction processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent production of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further reduce the compound to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific stereochemical requirements.
Wirkmechanismus
The mechanism by which (1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique stereochemistry allows it to fit into specific active sites of enzymes or receptors, influencing their activity. This interaction can lead to changes in biochemical pathways, making the compound useful in various applications, including drug development and biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2R)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene: The enantiomer of the compound with opposite stereochemistry.
1,2-Difluoro-1,2,3,4-tetrahydronaphthalene: A racemic mixture containing both enantiomers.
1,2-Dichloro-1,2,3,4-tetrahydronaphthalene: A similar compound with chlorine atoms instead of fluorine.
Uniqueness
(1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and stereochemical outcomes.
Eigenschaften
CAS-Nummer |
65819-10-5 |
|---|---|
Molekularformel |
C10H10F2 |
Molekulargewicht |
168.18 g/mol |
IUPAC-Name |
(1R,2S)-1,2-difluoro-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10F2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10H,5-6H2/t9-,10+/m0/s1 |
InChI-Schlüssel |
LKPHRBYGDJESOA-VHSXEESVSA-N |
Isomerische SMILES |
C1CC2=CC=CC=C2[C@H]([C@H]1F)F |
Kanonische SMILES |
C1CC2=CC=CC=C2C(C1F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)

![2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-](/img/structure/B14476083.png)
![1,1'-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene)](/img/structure/B14476094.png)
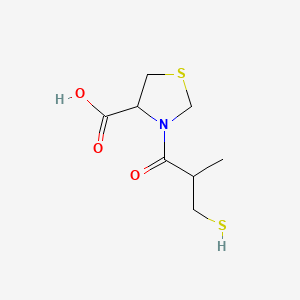

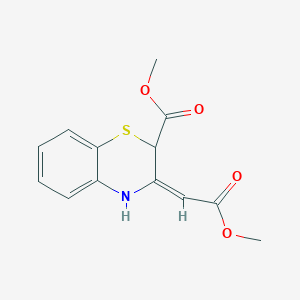
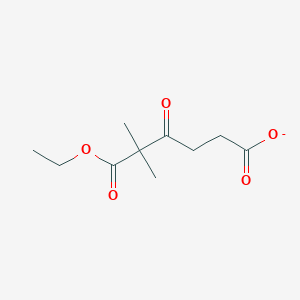
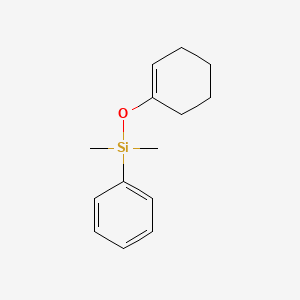

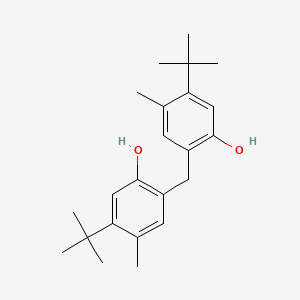

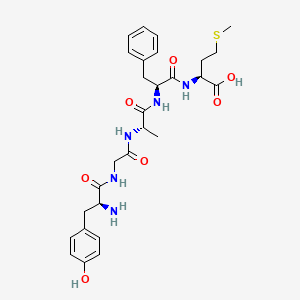
![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
